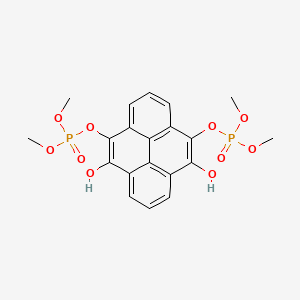
2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is an organophosphorus compound characterized by a cyclic structure containing phosphorus, oxygen, and sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione typically involves the reaction of phosphorus trichloride with a diol, followed by the introduction of sulfur. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
Reaction of Phosphorus Trichloride with Diol: This step forms a cyclic intermediate.
Introduction of Sulfur: Sulfur is introduced to the cyclic intermediate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides.
Reduction: Reduction reactions can convert it to different phosphorus-containing compounds.
Substitution: Substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
科学研究应用
2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of 2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Methyl-1,3,2lambda~5~-dioxaphospholan-2-one
- 2-Methyl-1,3-dithiolane
- 1,3,2-Dioxaphosphorinane, 2,2’-oxybis [5,5-dimethyl-, 2,2’-disulfide
Uniqueness
2-Methyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is unique due to its specific cyclic structure containing both oxygen and sulfur atoms
属性
CAS 编号 |
18882-27-4 |
|---|---|
分子式 |
C4H9O2PS |
分子量 |
152.15 g/mol |
IUPAC 名称 |
2-methyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C4H9O2PS/c1-7(8)5-3-2-4-6-7/h2-4H2,1H3 |
InChI 键 |
GGIKPUQRYWZMAI-UHFFFAOYSA-N |
规范 SMILES |
CP1(=S)OCCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




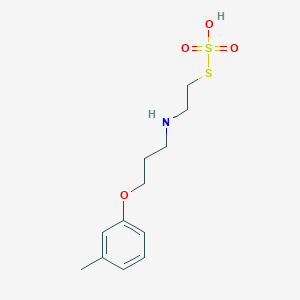
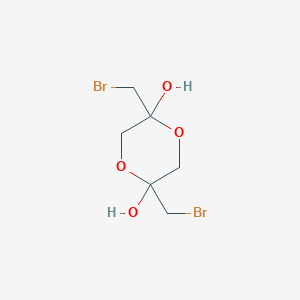
![1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl 3,4,5-trimethoxybenzoate;hydrochloride](/img/structure/B14706822.png)
![2-[2-(Cyclohex-3-ene-1-carbonyloxy)ethylsulfanyl]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14706833.png)

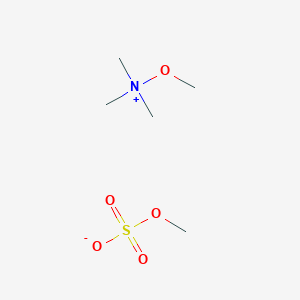
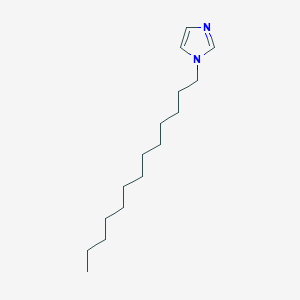
![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)
